molecular formula C24H30N2S3 B12810711 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane CAS No. 6959-94-0

3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane

Cat. No.: B12810711
CAS No.: 6959-94-0
M. Wt: 442.7 g/mol
InChI Key: XIXYUPPMRYETOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Sulfur dichloride and a suitable base (e.g., triethylamine).

    Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete incorporation of sulfur atoms into the spiro structure.

  • Step 3: Final Purification

      Methods: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.

  • Industrial Production Methods

    Industrial production of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane typically involves multiple steps, starting with the preparation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro rings and the incorporation of sulfur atoms.

    • Step 1: Formation of the Core Spiro Structure

        Reagents: Cyclohexanone, benzyl chloride, and thiourea.

        Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at elevated temperatures (around 80-100°C) to promote the formation of the spiro structure.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

        Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.

        Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    • Reduction: : Reduction reactions can target the nitrogen atoms or the benzyl groups.

        Reagents: Sodium borohydride or lithium aluminum hydride.

        Conditions: Reactions are performed under an inert atmosphere at low temperatures.

    • Substitution: : The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

        Reagents: Alkyl halides or acyl chlorides.

        Conditions: Reactions are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Major Products

      Oxidation: Sulfoxides and sulfones.

      Reduction: Secondary amines and reduced benzyl derivatives.

      Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

    Scientific Research Applications

    3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane has several applications in scientific research:

      Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the benzyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

    Comparison with Similar Compounds

    Similar Compounds

    • 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
    • This compound

    Uniqueness

    This compound stands out due to its unique spiro structure and the presence of multiple sulfur atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields.

    Properties

    CAS No.

    6959-94-0

    Molecular Formula

    C24H30N2S3

    Molecular Weight

    442.7 g/mol

    IUPAC Name

    3,11-dibenzyl-7,14,15-trithia-3,11-diazadispiro[5.1.58.26]pentadecane

    InChI

    InChI=1S/C24H30N2S3/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)27-24(29-28-23)13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2

    InChI Key

    XIXYUPPMRYETOB-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC12SC3(CCN(CC3)CC4=CC=CC=C4)SS2)CC5=CC=CC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.